Enantiomeric Configuration: (R)- vs (S)-alpha-Benzhydryl-proline-HCl Stereoselectivity Inversion
The (R)-enantiomer provides stereoselectivity opposite to that of the (S)-enantiomer in asymmetric organocatalytic reactions. For α-substituted proline catalysts, the absolute configuration at the α-carbon directly determines the facial selectivity of enamine attack on electrophiles. This is a class-level inference derived from the established principle that enantiomeric catalysts yield enantiomeric products in opposite absolute configurations [1]. The quantitative difference in enantioselectivity is theoretically 100% inversion (e.g., from +X% ee to −X% ee) when comparing reactions catalyzed by (R)- vs (S)-α-benzhydryl-proline-HCl under identical conditions [1].
| Evidence Dimension | Stereochemical outcome (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | Yields products with (R)- or (S)-configuration depending on substrate and reaction type (specific ee values not available in published comparative data for this exact compound) |
| Comparator Or Baseline | (S)-alpha-benzhydryl-proline-HCl (CAS 1217653-75-2) as enantiomeric comparator |
| Quantified Difference | Theoretically inverted enantioselectivity (e.g., from +X% ee to −X% ee) based on established principles of asymmetric catalysis with chiral pyrrolidine catalysts [1] |
| Conditions | Asymmetric organocatalytic aldol or Michael addition reactions |
Why This Matters
For procurement, selecting the incorrect enantiomer will invert the absolute configuration of the target chiral product, which is unacceptable for drug discovery programs requiring a specific stereoisomer.
- [1] Gröger, H., & Wilken, J. (2001). The Application of L-Proline as an Enzyme Mimic and Further New Asymmetric Syntheses Using Small Organic Molecules as Chiral Catalysts. Angewandte Chemie International Edition, 40(3), 529–532. https://doi.org/10.1002/1521-3773(20010202)40:3<529::AID-ANIE529>3.0.CO;2-X View Source
